

Technical Support Center: Methyl 5-amino-2-iodobenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 5-amino-2-iodobenzoate**

Cat. No.: **B1428917**

[Get Quote](#)

Welcome to the comprehensive technical support guide for **Methyl 5-amino-2-iodobenzoate** (CAS No. 77317-55-6). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and utilization of this versatile reagent in your experiments. Here, you will find field-proven insights, troubleshooting guides for common synthetic challenges, and frequently asked questions, all structured to ensure the success of your scientific endeavors.

Core Concepts: Understanding Methyl 5-amino-2-iodobenzoate

Methyl 5-amino-2-iodobenzoate is a key building block in organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its utility stems from the presence of three distinct functional groups: an amine, an iodo group, and a methyl ester. This unique combination allows for a wide range of chemical transformations. The iodine atom, in particular, renders the molecule highly reactive in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.^[1]

Physicochemical Properties

A clear understanding of the physical and chemical properties of **Methyl 5-amino-2-iodobenzoate** is fundamental to its successful application.

Property	Value	Source(s)
CAS Number	77317-55-6	[2][3][4]
Molecular Formula	C ₈ H ₈ INO ₂	[1][2]
Molecular Weight	277.06 g/mol	[1][2]
Appearance	Cream to pinkish or light yellow to orange crystalline solid/powder	[1][4]
Melting Point	80-89 °C	[1]
Purity	Typically ≥ 98% (by GC)	[1]
Storage Temperature	0-8 °C is commonly recommended. Can also be stored at room temperature in a cool, dark place.	[1][5]

Handling and Storage: Ensuring Reagent Integrity

Proper handling and storage are critical to maintain the purity and reactivity of **Methyl 5-amino-2-iodobenzoate**.

Frequently Asked Questions (FAQs) - Handling and Storage

Q1: What are the primary safety concerns when handling this compound?

A1: **Methyl 5-amino-2-iodobenzoate** is classified as an irritant. It can cause skin and serious eye irritation, as well as respiratory irritation. Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q2: Is **Methyl 5-amino-2-iodobenzoate** sensitive to light or air?

A2: While not definitively reported for this specific compound in the search results, closely related compounds like Methyl 2-amino-5-chloro-3-iodobenzoate are known to be light-

sensitive.[6][7][8] As a precautionary measure, it is best to store **Methyl 5-amino-2-iodobenzoate** in a dark or amber-colored vial and to protect it from direct light exposure during experiments whenever possible. While there is no specific information on air sensitivity, it is good practice to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation, especially for long-term storage.

Q3: What are the optimal storage conditions?

A3: For long-term storage, it is recommended to keep **Methyl 5-amino-2-iodobenzoate** at 0-8 °C in a tightly sealed container, protected from light.[1][5] For short-term use, storage at room temperature in a cool, dark place is also acceptable.[4]

Application in Suzuki-Miyaura Cross-Coupling: A Detailed Protocol

The Suzuki-Miyaura cross-coupling is a powerful method for C-C bond formation, and **Methyl 5-amino-2-iodobenzoate** is an excellent substrate due to the reactive C-I bond.[9][10]

Detailed Experimental Protocol: Synthesis of Methyl 5-phenyl-2-aminobenzoate

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of **Methyl 5-amino-2-iodobenzoate** with phenylboronic acid.

Materials:

- **Methyl 5-amino-2-iodobenzoate** (1.0 eq)
- Phenylboronic acid (1.2 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (2 mol%)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
- Potassium phosphate (K_3PO_4) (2.0 eq)
- 1,4-Dioxane (anhydrous)

- Water (degassed)
- Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
- Magnetic stirrer and heating mantle

Procedure:

- Reaction Setup: To a flame-dried Schlenk flask, add **Methyl 5-amino-2-iodobenzoate**, phenylboronic acid, $\text{Pd}(\text{OAc})_2$, SPhos, and K_3PO_4 .
- Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
- Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.
- Degassing: Bubble the inert gas through the solution for 15-20 minutes to ensure it is thoroughly deoxygenated.
- Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired Methyl 5-phenyl-2-aminobenzoate.

Troubleshooting Guide for Suzuki-Miyaura Coupling

Encountering challenges in cross-coupling reactions is not uncommon. This guide provides a structured approach to troubleshooting.

Problem 1: Low or No Conversion of Starting Material

Possible Causes and Solutions:

- Catalyst Inactivity or Poisoning: The primary amine on the benzoate ring can coordinate with the palladium center, inhibiting its catalytic activity.[11]
 - Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle over catalyst inhibition.[11]
 - Solution 2: Catalyst Choice: While $\text{Pd}(\text{OAc})_2$ with a suitable ligand is often effective, consider using pre-formed $\text{Pd}(0)$ catalysts like $\text{Pd}(\text{PPh}_3)_4$ or more robust pre-catalysts like palladacycles.[11]
 - Solution 3: Protecting Groups: In particularly stubborn cases, consider protecting the amine functionality with a group like Boc (tert-Butyloxycarbonyl), which is stable under typical Suzuki conditions and can be removed post-coupling.[11]
- Inefficient Oxidative Addition: While the C-I bond is highly reactive, issues can still arise.
 - Solution: Ensure your palladium source and ligand system are appropriate for activating the aryl iodide. Electron-rich ligands can facilitate this step.[9] Increasing the reaction temperature may also be beneficial.
- Poor Quality Reagents or Solvents: Impurities in starting materials, catalyst, base, or solvents can poison the catalyst.
 - Solution: Use fresh, high-purity reagents. Ensure solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the catalyst.[9]

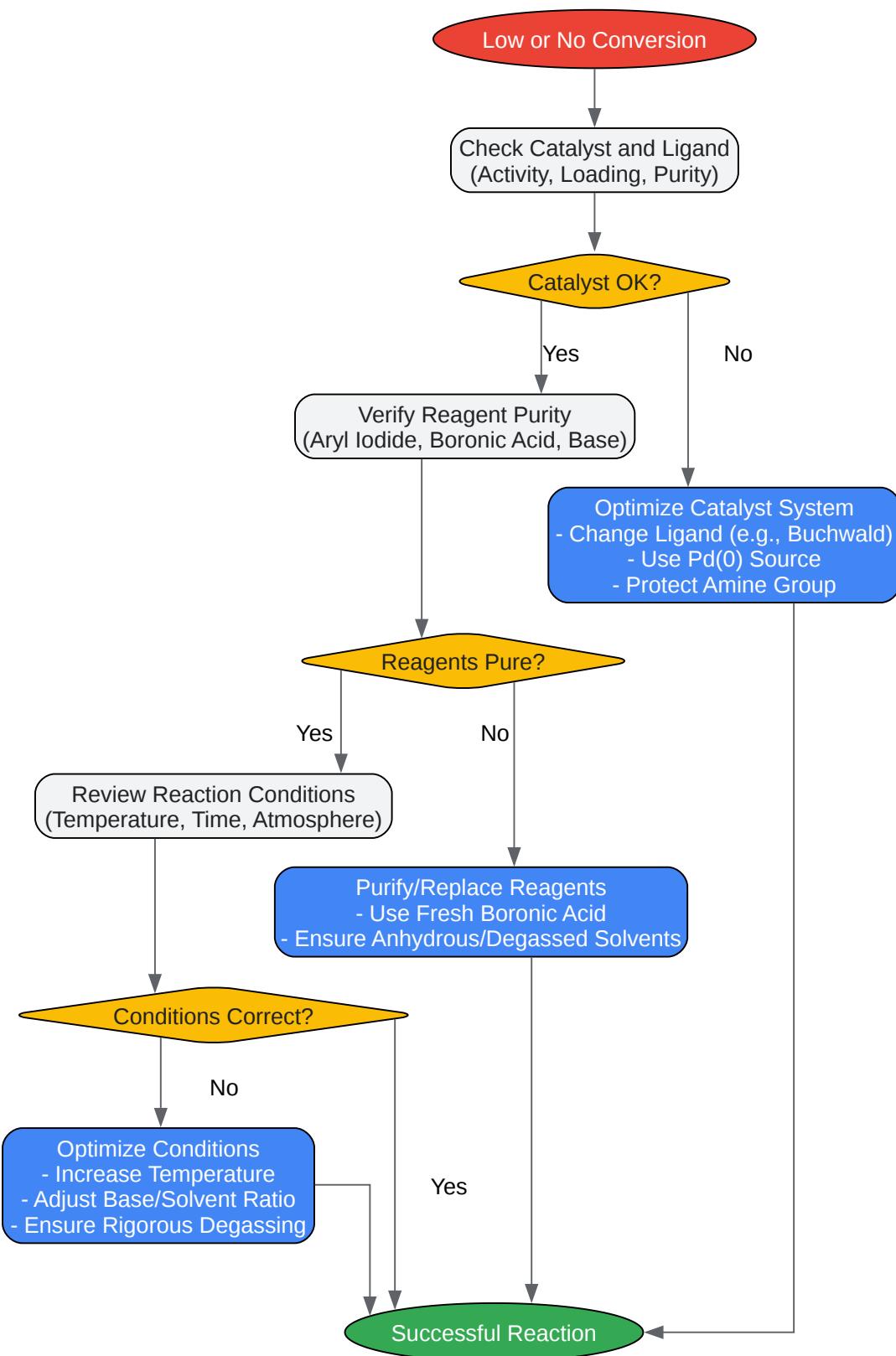
Problem 2: Formation of Significant Side Products

Possible Causes and Solutions:

- Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together.[9]

- Cause: Often promoted by the presence of oxygen or an excess of Pd(II) species at the start of the reaction.[9]
- Solution: Ensure rigorous degassing of the reaction mixture. Using a pre-formed Pd(0) catalyst can also minimize this side reaction.
- Dehalogenation of **Methyl 5-amino-2-iodobenzoate**: The iodine atom is replaced by a hydrogen atom.
 - Cause: Can be promoted by certain bases and prolonged reaction times.
 - Solution: Consider using a milder, non-coordinating base. Monitor the reaction closely and work it up as soon as the starting material is consumed.
- Protodeboronation of the Boronic Acid: The boronic acid is converted back to the corresponding arene.
 - Cause: Can be exacerbated by the presence of excess water or acidic conditions.
 - Solution: Minimize the amount of water in the reaction if your base and solvent system allow. Ensure the chosen base does not create an acidic environment.[11]

Troubleshooting Workflow Diagram

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN103172529A - Synthesis method of methyl 3,5-dibromo-2-aminobenzoate - Google Patents [patents.google.com]
- 2. scbt.com [scbt.com]
- 3. Methyl 2-amino-5-iodobenzoate | 77317-55-6 [chemicalbook.com]
- 4. Methyl 2-Amino-5-iodobenzoate | 77317-55-6 | TCI AMERICA [tcichemicals.com]
- 5. Methyl 2-amino-5-iodobenzoate | 77317-55-6 [amp.chemicalbook.com]
- 6. wwmponline.com [wwmponline.com]
- 7. Methyl 2-amino-5-chloro-3-iodobenzoate | 289039-84-5 | FM69921 [biosynth.com]
- 8. 289039-84-5 CAS MSDS (METHYL 2-AMINO-5-CHLORO-3-IODOBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Support Center: Methyl 5-amino-2-iodobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1428917#handling-and-storage-of-methyl-5-amino-2-iodobenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com